
6-氨基-5-氰基-4-(3,4-二甲氧基苯基)-2-丙基-4H-吡喃-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. This compound belongs to the class of pyran derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 enhances insulin signaling and improves glucose uptake, making it a potential candidate for the treatment of type 2 diabetes and obesity. Compound 1 also induces apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Biochemical and physiological effects:
Compound 1 has been found to exhibit biochemical and physiological effects in various studies. It has been shown to improve glucose uptake in adipocytes and skeletal muscle cells, leading to improved insulin sensitivity. Compound 1 has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments include its potential applications in drug development for the treatment of type 2 diabetes, obesity, and cancer. Its inhibitory activity against PTP1B and cytotoxic activity against cancer cells make it a potential candidate for drug development. However, the limitations of using ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments include its toxicity and potential side effects, which need to be further studied.
未来方向
There are several future directions for the research on ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1. One direction is to further study its potential applications in drug development for the treatment of type 2 diabetes, obesity, and cancer. Another direction is to study its toxicity and potential side effects in more detail. Additionally, further studies can be conducted to elucidate its mechanism of action and to identify potential targets for drug development.
合成方法
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 has been achieved using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 2-propyl-1-aminobenzimidazole in the presence of ethyl cyanoacetate and ammonium acetate. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 2-propyl-1-aminobenzimidazole in the presence of ethyl cyanoacetate and piperidine.
科学研究应用
催化和绿色化学
6-氨基-5-氰基-4-(3,4-二甲氧基苯基)-2-丙基-4H-吡喃-3-羧酸乙酯(简称EADP)可以用作催化剂或被纳入催化体系。研究人员探索了它在促进化学反应方面的潜力,尤其是在合成1,4-二氢吡喃衍生物方面。 例如,一种使用EADP合成的新型Ta-MOF(金属有机框架)表现出高催化能力、可循环利用性和效率 . 这种应用符合绿色化学的原则,强调可持续和环保的工艺。
抗菌活性
EADP表现出有希望的抗菌特性。在一项研究中,用EADP合成的Ta-MOF纳米颗粒对细菌和真菌表现出显著的抗菌活性。 最小抑菌浓度(MIC)值在16到256μg/ml之间,使其成为对抗微生物感染的潜在药物 . 进一步的研究可以探索其作用机制和潜在的临床应用。
材料科学和纳米技术
金属有机框架(MOFs)是具有高孔隙率和表面积的晶体化合物。基于EADP的MOFs可以在气体储存、分离和药物递送系统中找到应用。 它们的可调特性使其成为各种材料科学应用的有吸引力的选择 .
传感器和环境监测
含有EADP的材料可以集成到传感器平台中。例如,使用添加了EADP的纤维检测了面包释放的挥发性有机化合物。 此类传感器可用于食品质量控制、环境监测,甚至医疗诊断 .
属性
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-5-7-15-18(20(23)26-6-2)17(13(11-21)19(22)27-15)12-8-9-14(24-3)16(10-12)25-4/h8-10,17H,5-7,22H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBRICSKDPWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

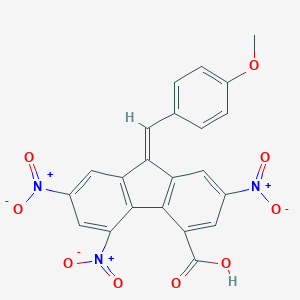
![1-chloro-4-(4-fluorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,11c-hexahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B405534.png)
![13-[(Anilinocarbonyl)oxy]tridecyl phenylcarbamate](/img/structure/B405535.png)
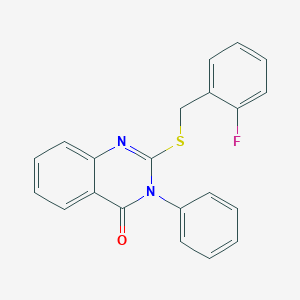
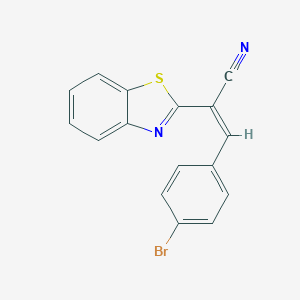
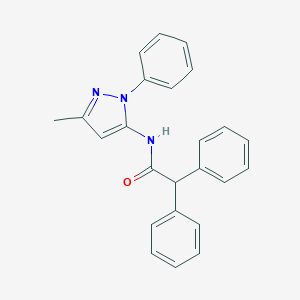
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405540.png)
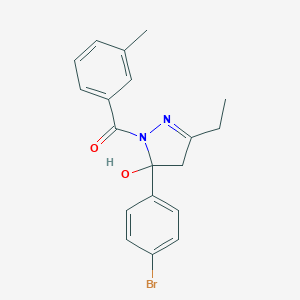
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405543.png)
![(4-aminophenyl)-[5-hydroxy-5-pyridin-4-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B405544.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B405547.png)

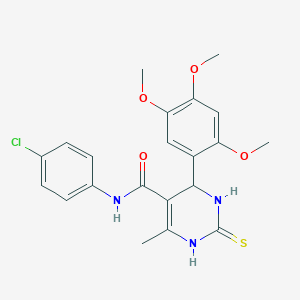
![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B405552.png)